molecular formula C8H9N3 B11922244 N-methylimidazo[1,2-a]pyridin-3-amine

N-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11922244
M. Wt: 147.18 g/mol
InChI Key: GPDVGUXOXNYJRV-UHFFFAOYSA-N
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Description

N-methylimidazo[1,2-a]pyridin-3-amine is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the privileged class of imidazo[1,2-a]pyridines, recognized for their diverse biological activities and presence in several pharmacologically active molecules . This scaffold has been identified as a novel drug-like core for inhibiting ferroptosis, a form of regulated cell death linked to neurological disorders and ischemic stroke . Researchers are exploring these derivatives as potent, metabolically stable inhibitors that trap lipid radicals, reducing lethal lipid peroxidation and offering neuroprotective effects in cellular models . In oncology research, structural analogs of imidazo[1,2-a]pyridine-3-amine demonstrate significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10) . The anti-cancer potential is further supported by the scaffold's ability to modulate key signaling pathways. Related compounds exhibit strong anti-inflammatory effects by suppressing the NF-κB and STAT3 pathways, subsequently reducing the production of inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6 . Some derivatives are highly selective cyclooxygenase-2 (COX-2) inhibitors, presenting a promising template for developing new anti-inflammatory agents with potential analgesic effects . The common synthetic route for accessing this family of compounds is the efficient Groebke-Blackburn-Bienaymé multicomponent reaction (GBB-3CR), which allows for diverse structural modifications at the 2- and 3- positions of the heterocyclic core . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

N-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H9N3/c1-9-8-6-10-7-4-2-3-5-11(7)8/h2-6,9H,1H3

InChI Key

GPDVGUXOXNYJRV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C2N1C=CC=C2

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of N Methylimidazo 1,2 a Pyridin 3 Amine and Analogs

Intramolecular Cyclization and Ring-Closing Mechanisms

The synthesis of the imidazo[1,2-a]pyridine (B132010) core often involves intramolecular cyclization as a key step. A common and historical method is the Tschitschibabin reaction, which involves the reaction of 2-aminopyridine (B139424) with α-haloketones. bio-conferences.org The mechanism proceeds through initial N-alkylation of the pyridine (B92270) nitrogen of 2-aminopyridine by the α-haloketone, followed by intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon, leading to a hydroxyl intermediate which then dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system. researchgate.net The use of a base, such as sodium hydrogen carbonate, can facilitate the reaction under milder conditions. bio-conferences.org

More contemporary methods have been developed to achieve this transformation under various conditions, including metal-free and environmentally benign approaches. For instance, a domino process involving bromination of a N-2-pyridyl-β-ketoamide precursor, followed by an intramolecular SN reaction and keto-enol tautomerism, has been shown to generate the fused heterocyclic system. mdpi.com

Tandem reactions combining Michael addition and intramolecular cyclization have also been employed. For example, the reaction of 2-aminopyridines with nitroalkene acetates proceeds via a Michael addition followed by intramolecular cyclization to yield a diverse range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Similarly, a catalyst-free reaction between 2-aminopyridine and nitroalkenes involves an initial aza-Michael addition followed by a cascade process to form the final products. acs.org

Oxidation and Reduction Pathways of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core can undergo both oxidation and reduction reactions, which are crucial for the synthesis and functionalization of its derivatives.

Oxidation:

Aerobic oxidation is a common strategy for the synthesis of imidazo[1,2-a]pyridines. Copper-catalyzed aerobic oxidative reactions of 2-aminopyridines with various carbonyl compounds, such as acetophenones and unsaturated ketones, have been developed. organic-chemistry.org These reactions often proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Another approach involves a copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. organic-chemistry.org

The imidazo[1,2-a]pyridine ring itself can be a target for oxidation. For instance, the oxidative phosphorylation (OxPhos) pathway is a key target for antituberculosis agents based on the imidazo[1,2-a]pyridine scaffold. nih.gov These compounds can inhibit protein complexes within this pathway, such as cytochrome bcc oxidase, leading to the disruption of energy production in mycobacteria. nih.gov

Reduction:

While specific reduction pathways for the N-methylimidazo[1,2-a]pyridin-3-amine core are not extensively detailed in the provided context, the general reactivity of the imidazo[1,2-a]pyridine system suggests that reduction can occur under specific conditions. For instance, reductive elimination is a key step in some copper-catalyzed cyclization reactions to form the imidazo[1,2-a]pyridine ring. researchgate.net The stability of the aromatic system, however, means that harsh conditions would likely be required to reduce the heterocyclic core itself.

Cross-Coupling Reactions Involving C-3 Functionalization (e.g., Suzuki-Miyaura Coupling)

The C-3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and thus a prime site for functionalization through various cross-coupling reactions. nih.gov This allows for the introduction of a wide range of substituents, which is crucial for developing new drug candidates. nih.govmedjchem.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. For imidazo[1,2-a]pyridines, this reaction is typically used to introduce aryl or heteroaryl groups at the C-3 position. This is often achieved by first halogenating the C-3 position, for example, with iodine, to create a suitable coupling partner. researchgate.netbenthamdirect.com The 3-iodoimidazo[1,2-a]pyridine (B1311280) can then be reacted with various boronic acids in the presence of a palladium catalyst and a base to yield the C-3 functionalized product. researchgate.netbenthamdirect.com The choice of base and solvent can significantly influence the reaction's efficiency. researchgate.net Microwave-assisted Suzuki-Miyaura coupling has also been shown to be an effective method, providing good to excellent yields in a short reaction time. medjchem.com

The following table summarizes representative conditions for Suzuki-Miyaura coupling at the C-3 position of imidazo[1,2-a]pyridines.

CatalystLigandBaseSolventTemperatureTimeYield
Palladium(II) acetateNonePotassium phosphate1,4-Dioxane80 °C12-24 hNot specified
(SIPr)Pd(allyl)ClSIPrNot specifiedNot specifiedMicrowave1 hGood to excellent

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Nucleophilic Reactivity and Electrophilic Attack Studies

The electronic nature of the imidazo[1,2-a]pyridine ring system dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Reactivity:

The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and therefore highly nucleophilic. nih.gov This makes it susceptible to attack by electrophiles. The high reactivity of the C-3 carbon has been exploited in numerous C-H functionalization reactions, including arylation, amination, and sulfonylation. nih.gov The nucleophilic character of the C-3 position is central to many synthetic strategies for creating diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery. nih.gov

Electrophilic Attack:

Electrophilic aromatic substitution is a key reaction for functionalizing the imidazo[1,2-a]pyridine core. The regioselectivity of this reaction is a critical consideration. Theoretical and experimental studies have shown that electrophilic attack preferentially occurs at the C-3 position of the five-membered imidazole (B134444) ring. stackexchange.comechemi.com This preference can be explained by examining the stability of the resulting intermediates. Attack at C-3 leads to an intermediate where the aromaticity of the six-membered pyridine ring is maintained, and all atoms have complete octets. stackexchange.comechemi.com In contrast, attack at the C-2 position results in a less stable intermediate with a non-aromatic resonance structure and charge separation. stackexchange.comechemi.com

Common electrophilic substitution reactions include halogenation (e.g., bromination, iodination) and nitrosylation. organic-chemistry.orgresearchgate.net For instance, photocatalyzed C-H nitrosylation of imidazo[1,2-a]pyridines provides 3-nitroso derivatives in excellent yields under mild conditions. organic-chemistry.org

Proposed Mechanistic Pathways for Key Synthetic Routes and Transformations

Several key synthetic routes to imidazo[1,2-a]pyridines have been developed, each with a distinct mechanistic pathway.

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction:

This multicomponent reaction is a highly efficient method for synthesizing 3-amino-substituted imidazo[1,2-a]pyridines. researchgate.netbeilstein-journals.org The proposed mechanism involves the initial activation of an aldehyde by a Lewis or Brønsted acid catalyst. beilstein-journals.org A 2-aminopyridine then attacks the activated carbonyl group, leading to the formation of an iminium ion. beilstein-journals.org This is followed by a [4+1] cycloaddition with an isocyanide. A subsequent 1,3-hydrogen shift yields the final 3-aminoimidazo[1,2-a]pyridine product. beilstein-journals.org

Three-Component Aza-Friedel–Crafts Reaction:

This reaction provides a pathway for the C3-alkylation of imidazo[1,2-a]pyridines. One proposed mechanism involves the formation of an iminium ion from an aldehyde and a cyclic amine, catalyzed by a Lewis acid. mdpi.com The nucleophilic C-3 position of the imidazo[1,2-a]pyridine then attacks this iminium ion, and subsequent elimination of a proton yields the alkylated product. mdpi.com An alternative pathway suggests an initial electrophilic addition of the aldehyde to the imidazo[1,2-a]pyridine to form a benzyl (B1604629) alcohol intermediate, which then reacts with the amine and dehydrates to give the final product. mdpi.com

Copper-Catalyzed A³-Coupling Reaction:

An efficient synthesis of imidazo[1,2-a]pyridines can be achieved through a copper-catalyzed domino A³-coupling reaction in aqueous micellar media. acs.org The proposed mechanism begins with the condensation of a 2-aminopyridine and an aldehyde. acs.org Concurrently, a copper(I)-acetylide species is formed from the reaction of an alkyne with a copper catalyst. acs.org These two intermediates then react, followed by a 5-exo-dig cycloisomerization and a 1,3-hydride shift to afford the imidazo[1,2-a]pyridine product. acs.org

Computational and Theoretical Investigations of N Methylimidazo 1,2 a Pyridin 3 Amine Systems

Quantum Chemical Studies: Density Functional Theory (DFT) for Electronic Properties, Reaction Pathways, and Regioselectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and reactivity of imidazo[1,2-a]pyridine (B132010) systems. scirp.org By using hybrid functional methods like B3LYP, researchers can accurately predict molecular properties and rationalize experimental observations. scirp.orgnih.gov

Key electronic properties are determined through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capability. scirp.org The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity, polarizability, and stability. scirp.orgnih.gov A smaller energy gap generally implies higher reactivity and biological activity. nih.gov For instance, DFT calculations on Alpidem, an imidazo[1,2-a]pyridine derivative, revealed a LUMO-HOMO energy gap of 4.7951 eV, indicating high chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis has shown that the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, along with carbonyl oxygen atoms, are primary nucleophilic sites. scirp.org

DFT is also instrumental in exploring reaction pathways and predicting regioselectivity. The synthesis of functionalized imidazo[1,2-a]pyridines often involves multicomponent reactions or metal-catalyzed processes where multiple outcomes are possible. rsc.orgrsc.org DFT calculations can elucidate the thermodynamics and kinetics of competing pathways, helping to understand why a particular regioisomer is formed preferentially. For example, in the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) used to synthesize 3-aminoimidazo[1,2-a]pyridines, DFT can be used to model the intermediates and transition states of the acid-catalyzed condensation and subsequent cyclization steps. nih.gov

Table 1: Calculated Electronic Properties of Imidazo[1,2-a]pyridine Derivatives using DFT
Compound/SystemMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
AlpidemB3LYP/6-311G(d,p)-6.5205-0.48986.0316 nih.gov
AlpidemB3PW91/6-311G(d,p)-6.4947-1.69964.7951 nih.gov
Imidazo[1,2-a]pyridine N-acylhydrazone derivatives (general range)B3LYP/6-31+G(d,p)VariesVariesVaries scirp.org

Molecular Dynamics Simulations and Conformational Analysis of Imidazo[1,2-a]pyridine Derivatives

While quantum chemical methods provide detailed electronic information on static molecules, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. MD simulations are used to study the conformational flexibility of imidazo[1,2-a]pyridine derivatives and their interactions with their environment, such as a solvent or a biological target. openpharmaceuticalsciencesjournal.comresearchgate.net

In a typical MD simulation, the forces on each atom are calculated using a force field (e.g., OPLS-2005), and Newton's equations of motion are solved to track the atoms' positions and velocities over nanoseconds. openpharmaceuticalsciencesjournal.com This allows for the exploration of the potential energy surface and the identification of stable conformations. For example, MD simulations were performed on a complex of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogue with its target enzyme, pantothenate synthetase, to study the stability of the docked pose over a 1.2 ns simulation time. openpharmaceuticalsciencesjournal.comresearchgate.net

Conformational analysis, often supported by X-ray crystallography and DFT calculations, focuses on the spatial arrangement of atoms in a molecule. nih.gov Key parameters include the torsion (dihedral) angles between different parts of the molecule. For a series of imidazo[1,2-a]pyridine derivatives, the torsion angle between the imidazo[1,2-a]pyridine core and an attached phenyl ring was found to vary significantly, indicating considerable rotational freedom. nih.gov In contrast, derivatives with a bulky adamantyl side chain showed much more restricted rotation. nih.gov This type of analysis is crucial for understanding structure-activity relationships, as the molecule's conformation dictates how it can interact with other molecules. nih.gov

Table 2: Selected Torsion Angles in Imidazo[1,2-a]pyridine Derivatives
Derivative TypeTorsion Angle (τ1) RangeDescriptionReference
Adamantyl side chain (2a-e)0.0° - 7.1°Torsion angle between the imidazopyridine ring and the adamantyl group (C1–C7–C8–C9). nih.gov
Biphenyl side chain (2f-i)174.9° - 179.3°Torsion angle between the imidazopyridine ring and the adjacent phenyl ring (C1–C7–C8–C9). nih.gov
Phenyl side chain (2j-o)165.2° - 178.9°Torsion angle showing the phenyl ring twisted away from the imidazopyridine ring. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Shielding Tensors, IR Spectra)

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the structural characterization of newly synthesized compounds. DFT calculations can provide theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data to confirm molecular structures. nih.govresearchgate.netresearchgate.net

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For imidazo[1,2-a]pyridine and its derivatives, DFT calculations using the B3LYP functional have been shown to reproduce experimental vibrational wavenumbers with good accuracy. researchgate.net Often, the calculated frequencies are systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To correct for this, the calculated wavenumbers are multiplied by a scaling factor (e.g., 0.959) to improve agreement with experimental spectra. nih.gov This allows for the reliable assignment of characteristic vibrational bands, such as C=N stretching or C-H vibrations. nih.govnih.gov

Similarly, NMR shielding tensors can be calculated to predict chemical shifts (δ). The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. Theoretical ¹H and ¹³C NMR spectra have been calculated for imidazo[1,2-a]pyrimidine (B1208166) derivatives and showed good agreement with experimental results, validating the assigned structures. nih.gov These predictions are invaluable for distinguishing between isomers and confirming the outcome of chemical reactions. researchgate.net

Table 3: Comparison of Selected Experimental and Theoretical Spectroscopic Data for Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeSpectroscopic FeatureExperimental ValueTheoretical MethodTheoretical ValueReference
Imidazo[1,2-a]pyrimidine Schiff baseIR (C=N stretch)1598-1605 cm⁻¹DFT B3LYP/6-31G(d,p)- nih.gov
Imidazo[1,2-a]pyrimidine Schiff base¹³C NMR (N=CH)150.35-153.97 ppmDFT B3LYP/6-31G(d,p)- nih.gov
Hexahydroimidazo[1,2-a]pyrazine-3,6-dioneIR (general)-DFT B3LYP/6-31G(d)Scaled by 0.959 nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Hirshfeld Surface Analysis

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. Understanding these interactions is critical for controlling crystal packing, which in turn influences physical properties like solubility and melting point. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular contacts in a crystal lattice. nih.goviucr.org

The Hirshfeld surface is mapped with properties like dnorm, which simultaneously shows contacts with distances shorter and longer than the van der Waals radii. Red spots on the dnorm map indicate close intermolecular contacts, which are often hydrogen bonds. iucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For various imidazo[1,2-a]pyridine derivatives, Hirshfeld analysis has revealed the importance of several key interactions:

Hydrogen Bonding: N–H···N and C–H···O hydrogen bonds are commonly observed, often linking molecules into chains or layers. nih.goviucr.org C–H···π interactions also play a significant role in connecting these primary structures. nih.gov

π-π Stacking: Offset π-π stacking interactions between the aromatic rings of the imidazo[1,2-a]pyridine systems are crucial for building three-dimensional supramolecular architectures. nih.goviucr.org Inter-centroid distances for these interactions are typically around 3.5 Å. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Imidazo[1,2-a]pyridine Derivative
Interaction TypePercentage Contribution (%)Reference
H···H36.2 iucr.org
H···C/C···H20.5 iucr.org
H···O/O···H20.0 iucr.org
C···O/O···C6.5 iucr.org
C···N/N···C6.2 iucr.org
H···N/N···H4.5 iucr.org
C···C4.3 iucr.org

Computational Approaches to Reaction Path Exploration and Transition State Characterization

Computational chemistry is essential for elucidating the mechanisms of chemical reactions, including those used to synthesize N-methylimidazo[1,2-a]pyridin-3-amine and its analogues. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products.

This exploration involves locating and characterizing stationary points on the PES, namely minima (reactants, intermediates, products) and first-order saddle points (transition states). DFT is the most common method for these calculations. Once a transition state structure is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the synthesis of imidazo[1,2-a]pyridines, several reaction types have been studied, and computational approaches are key to understanding their mechanisms:

Cascade Reactions: The synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine (B139424) can proceed through a catalyst-free cascade process. Computational modeling can map the sequence of bond formations and cyclizations. organic-chemistry.org

Radical Reactions: Some functionalization reactions of the imidazo[1,2-a]pyridine core are proposed to proceed via a radical pathway. rsc.orgresearchgate.net Computational studies can help confirm the presence of radical intermediates and calculate the activation barriers for radical addition steps.

Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.govrsc.org Computational modeling of this MCR can characterize the key imine intermediate and the subsequent transition state for the cyclization with an isocyanide, providing a detailed picture of the reaction mechanism. nih.gov

Structure Activity Relationship Sar and Derivative Design in Imidazo 1,2 a Pyridin 3 Amine Research

Elucidation of Key Structural Motifs for Targeted Biological Activity

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly dependent on the substitution pattern around the core. acs.org SAR studies have been instrumental in identifying the key structural features necessary for eliciting specific pharmacological responses.

The core structure of imidazo[1,2-a]pyridine itself is fundamental for its biological activity. Modifications at various positions, particularly C2, C3, and the pyridine (B92270) ring, have been extensively explored to optimize potency and selectivity. For instance, in the context of anticancer activity, the imidazo[1,2-a]pyridine scaffold has been identified as a suitable backbone for developing covalent inhibitors targeting specific cancer-related proteins. rsc.org

Research has shown that the introduction of specific functional groups at defined positions can dramatically alter the biological profile. For example, a series of imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent agents against multidrug-resistant tuberculosis. bio-conferences.org In another study, 3-aminoimidazo[1,2-a]pyridine derivatives were synthesized, and their cytotoxicity against various cancer cell lines was evaluated. nih.gov The results highlighted that a nitro group at the C2 position and a p-chlorophenyl group at the C3 position led to significant inhibitory activity against the HT-29 cancer cell line. nih.gov Similarly, a tolyl moiety at C2 and a p-chlorophenyl amine at C3 showed promise against B16F10 melanoma cells. nih.gov

The following table summarizes key structural motifs and their associated biological activities in imidazo[1,2-a]pyridine derivatives.

Table 1: Key Structural Motifs and Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Position of ModificationStructural MotifTargeted Biological ActivityReference
C2Nitro groupAnticancer (HT-29 cells) nih.gov
C3p-Chlorophenyl groupAnticancer (HT-29 cells) nih.gov
C2Tolyl moietyAnticancer (B16F10 cells) nih.gov
C3p-Chlorophenyl amineAnticancer (B16F10 cells) nih.gov
C3CarboxamideAntitubercular bio-conferences.org

Impact of Substituent Effects on Chemical Reactivity and Biological Profile of Imidazo[1,2-a]pyridine Derivatives

The electronic and steric properties of substituents on the imidazo[1,2-a]pyridine ring system have a profound impact on both the chemical reactivity and the biological profile of the resulting derivatives. mdpi.com The nature of these substituents can influence factors such as the molecule's ability to bind to a biological target, its metabolic stability, and its pharmacokinetic properties.

The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic system, thereby affecting its reactivity in chemical syntheses and its interactions with biological macromolecules. mdpi.com For instance, the presence of electron-donating groups like methyl or methoxy (B1213986) can enhance the nucleophilicity of the ring, while electron-withdrawing groups such as nitro or halogens can make it more susceptible to nucleophilic attack.

In a study on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, it was observed that the introduction of strong electron-donating groups, such as amino and dimethylamino, at the 4'-position of a 2-phenyl substituent caused a significant red shift in their fluorescence. oup.com This was attributed to the contribution of an excited intramolecular charge transfer state. oup.com

The biological activity is also highly sensitive to substituent changes. A study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, a related heterocyclic system, demonstrated the significant effect of electron-withdrawing and donating substituents on the phenyl ring on their activity as forkhead box M1 inhibitors. mdpi.com In the context of imidazo[1,2-a]pyridines as anti-ulcer agents, various substitutions at the 3-position were explored, revealing that while none showed significant antisecretory activity, several demonstrated good cytoprotective properties. nih.gov

The following table illustrates the impact of different substituents on the properties of imidazo[1,2-a]pyridine derivatives.

Table 2: Impact of Substituents on Imidazo[1,2-a]pyridine Derivatives

SubstituentPositionEffect on Chemical/Physical PropertiesImpact on Biological ProfileReference
Amino, Dimethylamino4'-position of 2-phenylRed shift in fluorescenceNot specified oup.com
Various side chainsC3Varied chemical propertiesDemonstrated cytoprotective properties nih.gov
Lipophilic groupsC7 and C8Increased lipophilicityEnhanced selectivity for EAAT3 inhibition

Scaffold Hopping and Design of Novel Imidazo[1,2-a]pyridin-3-amine Analogs

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover new compounds with improved properties. nih.govresearchgate.netchimia.ch This approach has been successfully applied to the imidazo[1,2-a]pyridine system to generate novel analogs with enhanced biological activity, better pharmacokinetic profiles, or novel intellectual property positions. rsc.orgnih.gov

One example of scaffold hopping involves the modification of the imidazo[1,2-a]pyridine core to an imidazo[1,2-b]pyridazine (B131497) moiety in the search for new antikinetoplastid agents. researchgate.net Another study reported the scaffold hopping of aurones to 2-arylideneimidazo[1,2-a]pyridinones, which resulted in compounds with significantly higher potency as topoisomerase IIα-inhibiting anticancer agents. nih.gov

Computational techniques based on 3D shape and electrostatic similarity are often employed to identify suitable replacement scaffolds. acs.org These methods assess properties crucial for biological recognition, moving beyond simple atom connectivity. acs.org For instance, a scaffold hopping exercise was used to replace the central triazolopyridine scaffold in a series of mGlu2 positive allosteric modulators with an imidazo[1,2-a]pyrazin-8-one core, leading to new leads with improved potency and in vitro ADMET properties. acs.org

The following table provides examples of scaffold hopping from or to the imidazo[1,2-a]pyridine scaffold.

Table 3: Examples of Scaffold Hopping in Imidazo[1,2-a]pyridine Research

Original ScaffoldNew ScaffoldTherapeutic Target/ApplicationOutcomeReference
Aurones2-Arylideneimidazo[1,2-a]pyridinonesAnticancer (Topoisomerase IIα inhibitors)Manifold higher potency nih.gov
3-Nitroimidazo[1,2-a]pyridine3-Nitroimidazo[1,2-b]pyridazineAntikinetoplastidExploration of a new potential antikinetoplastid series researchgate.net
TriazolopyridineImidazo[1,2-a]pyrazin-8-onemGlu2 Positive Allosteric ModulatorsImproved potency and in vitro ADMET profile acs.org

Combinatorial Chemistry and Library Synthesis for Diverse Derivative Exploration

Combinatorial chemistry and the synthesis of compound libraries are essential tools for efficiently exploring the vast chemical space of imidazo[1,2-a]pyridine derivatives. jst.go.jpbeilstein-journals.org These approaches allow for the rapid generation of a large number of structurally diverse compounds, which can then be screened for biological activity.

Multi-component reactions (MCRs) are particularly well-suited for combinatorial synthesis as they allow for the creation of complex molecules in a single step from three or more starting materials. acs.orgmdpi.com The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent example of an MCR used for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.com This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide to afford the desired imidazo[1,2-a]pyridine derivatives. acs.org

The use of solid-phase synthesis techniques has also facilitated the creation of imidazo[1,2-a]pyridine libraries. jst.go.jp By anchoring one of the reactants to a solid support, the purification process is simplified, allowing for high-throughput synthesis.

A study on the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics utilized a tandem Groebke–Blackburn–Bienaymé and Ugi reaction to generate a focused library of 20 compounds. beilstein-journals.org This approach allowed for the introduction of four points of diversity from readily available starting materials. beilstein-journals.org Another example is the one-pot synthesis of imidazo[1,2-a]pyridines via a GBB-CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) strategy, which combines the GBB reaction with a "click" reaction to create bis-heterocyclic compounds. mdpi.com

The following table highlights different combinatorial approaches used for the synthesis of imidazo[1,2-a]pyridine libraries.

Table 4: Combinatorial Synthesis of Imidazo[1,2-a]pyridine Derivatives

Synthetic StrategyKey FeaturesApplicationReference
Groebke–Blackburn–Bienaymé (GBB) 3-Component ReactionOne-pot synthesis of 3-aminoimidazo[1,2-a]pyridinesGeneration of diverse libraries for anticancer screening nih.gov
Tandem GBB and Ugi ReactionsSynthesis of peptidomimetics with four diversity pointsCreation of a focused library for antibacterial screening beilstein-journals.org
One-pot GBB-CuAAC ReactionMicrowave-assisted synthesis of bis-heterocyclic compoundsEfficient synthesis of imidazo[1,2-a]pyridine-1,2,3-triazoles mdpi.com
Solid-Phase SynthesisSimplified purification and high-throughput capabilityLibrary synthesis of imidazo[1,2-a]pyridines and pyrimidines jst.go.jp

Compound List

Advanced Characterization and Analytical Methodologies for Imidazo 1,2 a Pyridin 3 Amine

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the imidazo[1,2-a]pyridine (B132010) scaffold, this technique provides invaluable information regarding bond lengths, bond angles, and the planarity of the bicyclic system. While specific crystallographic data for N-methylimidazo[1,2-a]pyridin-3-amine is not widely published, analysis of related derivatives reveals key structural features.

Studies on various 2-aryl- and 3-amino-imidazo[1,2-a]pyridines demonstrate that the fused ring system is nearly planar. nih.govresearchgate.net However, the introduction of substituents can induce slight deviations from planarity. The dihedral angle between the imidazole (B134444) and pyridine (B92270) rings is a critical parameter, and in many derivatives, this angle is minimal, confirming the largely flat nature of the core structure. nih.gov For example, in a Co(II) complex of imidazo[1,2-a]pyridine, the dihedral angle between the rings was found to be 2.47 (3)°. nih.gov

Table 1: Representative Crystallographic Parameters for Imidazo[1,2-a]pyridine Derivatives This table presents typical data obtained for analogous compounds, illustrating the type of information derived from X-ray diffraction.

Parameter Typical Value/Observation Significance
Crystal System Monoclinic, Orthorhombic Describes the basic crystal symmetry.
Space Group P2₁/c, P-1 Defines the specific symmetry elements within the crystal.
Dihedral Angle ~2-5° Confirms the near-coplanarity of the fused imidazole and pyridine rings. nih.gov
Intermolecular Interactions C-H···N hydrogen bonds, π-π stacking Dictates the supramolecular assembly and solid-state properties. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR for Regioisomeric Characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of this compound in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide a complete picture of the molecule's connectivity and the chemical environment of each atom.

¹H NMR spectra are used to identify the protons on the imidazo[1,2-a]pyridine core and the N-methyl group. The protons on the pyridine ring typically appear as distinct multiplets in the aromatic region of the spectrum. mdpi.commdpi.comchemicalbook.com The singlet corresponding to the N-methyl protons is also a key diagnostic signal. researchgate.net

¹³C NMR spectroscopy complements the proton data, providing the chemical shifts for all carbon atoms, including those without attached protons. The chemical shifts are sensitive to the electronic environment, allowing for the differentiation of carbons within the heterocyclic system. mdpi.commdpi.com

Advanced 2D NMR techniques are particularly crucial for the unambiguous assignment of signals and for distinguishing between potential regioisomers, which is a common challenge in the synthesis of substituted imidazo[1,2-a]pyridines.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is instrumental in confirming the placement of substituents and the fusion of the imidazole and pyridine rings by showing correlations between, for instance, the N-methyl protons and carbons in the imidazole ring.

The synthesis of N-substituted derivatives like N-(4-Fluorophenyl)-2-(5-methoxypyridin-2-yl)-N-methylimidazo[1,2-a]pyridin-3-amine has been confirmed using such NMR techniques. acs.org

Table 2: Typical NMR Chemical Shift Ranges for the Imidazo[1,2-a]pyridine Core

Atom Nucleus Typical Chemical Shift (δ, ppm) Multiplicity
H-2/H-3 ¹H 7.5 - 8.0 Singlet
H-5 ¹H 7.8 - 8.2 Doublet
H-6, H-7 ¹H 6.7 - 7.5 Multiplet/Triplet
H-8 ¹H 7.4 - 7.7 Doublet
N-CH₃ ¹H ~2.5 - 3.5 Singlet
C-2, C-3 ¹³C 108 - 140 -
C-5, C-6, C-7, C-8 ¹³C 112 - 128 -
C-9 (bridgehead) ¹³C ~145 -

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can provide the exact mass of the molecular ion ([M+H]⁺), allowing for the confirmation of its chemical formula (C₈H₉N₃). mdpi.comrsc.org

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion. nih.govmdpi.com When the protonated molecule is subjected to collision-induced dissociation, it breaks apart in a predictable manner, yielding fragment ions that are characteristic of the imidazo[1,2-a]pyridine scaffold. nih.gov The fragmentation pathways are crucial for distinguishing isomers and confirming the structure of new derivatives. libretexts.org Common fragmentation events include the loss of small neutral molecules or radicals. For instance, studies on related 3-substituted imidazo[1,2-a]pyridines show that cleavage of the substituent at the C3 position is a characteristic fragmentation pathway. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₉N₃)

Ion Calculated m/z Analysis Type Significance
[M] 147.0796 - Monoisotopic Mass
[M+H]⁺ 148.0875 ESI-HRMS Confirms molecular formula via exact mass measurement.
[M+Na]⁺ 170.0694 ESI-HRMS Common adduct observed in ESI.
Key Fragments Variable MS/MS Provides "fingerprint" for structural confirmation and isomer differentiation. nih.gov

Spectrophotometric Methods for Molecular Interaction Studies (e.g., UV-Vis, Fluorescence, Surface Plasmon Resonance)

Spectrophotometric methods are vital for probing the electronic properties of this compound and studying its interactions with other molecules.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The imidazo[1,2-a]pyridine core possesses a conjugated π-system that gives rise to characteristic absorption bands in the UV region. nih.gov Typically, these compounds show intense absorption bands attributable to π-π* transitions. nih.govnih.gov The position and intensity of these bands can be influenced by substituents and the solvent environment, providing insights into the molecule's electronic structure.

Fluorescence Spectroscopy is particularly relevant as the imidazo[1,2-a]pyridine scaffold is known to be a fluorophore. nih.govnih.govmdpi.com Upon excitation at an appropriate wavelength, the molecule can emit light at a longer wavelength (a phenomenon known as fluorescence). The emission spectrum, quantum yield, and fluorescence lifetime are sensitive parameters that can change upon binding to macromolecules like proteins or nucleic acids, or in response to changes in the local environment (e.g., viscosity, polarity). bohrium.com This makes fluorescence a powerful tool for studying molecular interactions and for developing sensors. Many derivatives exhibit a large Stokes shift (the difference between absorption and emission maxima), which is a desirable property for fluorescence-based applications. mdpi.com

Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics and affinity of molecular interactions in real-time. While not a spectrophotometric method in the traditional sense, it relies on optical detection. In a typical SPR experiment, one molecule (e.g., a protein target) is immobilized on a sensor surface, and the compound of interest is flowed over it. Binding events cause a change in the refractive index at the surface, which is detected as a shift in the resonance angle. This allows for the quantitative determination of association and dissociation rate constants, providing a detailed picture of the binding interaction.

Table 4: Representative Photophysical Properties for Imidazo[1,2-a]pyridine Derivatives

Property Typical Range/Observation Information Gained
λmax (Absorption) 250-350 nm Corresponds to π-π* and ICT electronic transitions. nih.gov
λem (Emission) 390-450 nm (Near-UV to Blue) Characterizes the emissive properties; sensitive to substituents and environment. nih.govnih.gov
Quantum Yield (ΦF) 0.15 - 0.50 Measures the efficiency of the fluorescence process. nih.gov
Stokes Shift >5000 cm⁻¹ Large shifts are beneficial for avoiding self-absorption in fluorescence assays. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula.

For a newly synthesized batch of this compound, elemental analysis serves as a crucial check of purity and compositional integrity. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence that the correct compound has been synthesized and is free from significant impurities. This technique is often one of the final characterization steps reported for novel compounds, alongside spectroscopic data. rsc.org

Table 5: Elemental Analysis Data for this compound (C₈H₉N₃)

Element Theoretical % Experimental % (Example)
Carbon (C) 65.29 65.15
Hydrogen (H) 6.16 6.20
Nitrogen (N) 28.55 28.45

Exploration of Potential Applications of N Methylimidazo 1,2 a Pyridin 3 Amine Scaffolds in Chemical Biology

Design of Chemical Probes and Tools for Investigating Biological Systems

The unique structure of N-methylimidazo[1,2-a]pyridin-3-amine derivatives makes them amenable to modification, allowing for their development as chemical probes to explore biological processes. chemimpex.com These compounds can be functionalized to incorporate reporter groups or reactive moieties, enabling the visualization and tracking of biological molecules and events. For instance, the imidazo[1,2-a]pyridine (B132010) core can be strategically modified to create fluorescent probes that can be used to study cellular pathways.

Furthermore, these scaffolds are instrumental in creating tools for target identification and validation. By designing derivatives with specific functionalities, researchers can investigate interactions with proteins and other biomolecules, shedding light on their roles in cellular function and disease. The adaptability of the imidazo[1,2-a]pyridine framework allows for the systematic exploration of structure-activity relationships, leading to the optimization of probes with enhanced specificity and sensitivity.

Inhibition of Specific Enzymes and Protein Targets

Derivatives of the this compound scaffold have shown significant inhibitory activity against a variety of enzymes and protein targets implicated in numerous diseases. This has made them a focal point in the quest for novel therapeutic agents.

MtGS, QcrB, and Pantothenate Synthetase: In the field of antituberculosis drug discovery, imidazo[1,2-a]pyridine-based compounds have demonstrated potent inhibition of essential mycobacterial enzymes. nih.govrsc.org Specifically, 3-amino-imidazo[1,2-a]pyridines have been identified as inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS), a crucial enzyme for nitrogen metabolism in the bacterium. nih.govrsc.orgresearchgate.net One such inhibitor demonstrated an IC50 of 1.6 μM against MtGS. nih.govrsc.org Additionally, imidazo[1,2-a]pyridines have been shown to target the ubiquinol (B23937) cytochrome c reductase (QcrB), a key component of the electron transport chain in M. tuberculosis. plos.orgnih.govnih.gov Some of these inhibitors exhibited minimum inhibitory concentrations (MICs) in the range of 0.03 to 5 µM against various M. tuberculosis strains. plos.orgnih.gov Furthermore, 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides have been developed as inhibitors of M. tuberculosis pantothenate synthetase (PS), an enzyme essential for the biosynthesis of coenzyme A. nih.govnih.gov A notable compound from this series, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, displayed an IC₅₀ of 1.90 ± 0.12 μM against MTB PS and a MIC of 4.53 μM against the bacterium. nih.gov

KRAS G12C: The imidazo[1,2-a]pyridine scaffold has also been utilized in the development of inhibitors targeting the KRAS G12C mutant protein, a significant driver in various cancers. rsc.org Researchers have successfully synthesized a series of novel KRAS G12C inhibitors, with one lead compound, I-11, showing potent anticancer activity in KRAS G12C-mutated NCI-H358 cells. rsc.org These inhibitors often work by forming a covalent bond with the target protein. rsc.org

HIV Reverse Transcriptase: Substituted imidazo[1,2-a]pyridines have been identified as allosteric inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral life cycle. nih.govnih.govresearchgate.net A library of these compounds was synthesized, and one derivative, 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile, demonstrated significant anti-HIV-1 activity with a whole-cell IC50 of 0.18 μM. nih.gov

Development of Novel Compound Classes as Research Agents

The versatility of the this compound scaffold has led to the development of several new classes of research agents with diverse biological activities.

Ferroptosis Inhibitors: Recently, drug-like imidazo[1,2-a]pyridine-3-amine derivatives have been identified as potent inhibitors of ferroptosis, an iron-dependent form of regulated cell death. researchgate.netnih.gov These compounds act as radical-scavenging antioxidants, effectively suppressing lipid peroxidation and ferroptosis at nanomolar concentrations. nih.gov One such compound, C18, exhibited favorable pharmacokinetic properties and demonstrated significant neuroprotection in an ischemic brain injury model in mice. nih.gov

Covalent Anticancer Agents: The imidazo[1,2-a]pyridine backbone has proven to be a suitable scaffold for the development of targeted covalent inhibitors (TCIs) for cancer treatment. rsc.orgresearchgate.net By incorporating a "warhead" that can form a covalent bond with a specific target, researchers have created potent and selective anticancer agents. rsc.org This approach has been particularly successful in targeting the KRAS G12C mutation. rsc.org

Antituberculosis Agents: The imidazo[1,2-a]pyridine class of compounds has emerged as a promising source of new antituberculosis agents. nih.govrsc.org Research has shown that these compounds can target various essential pathways in M. tuberculosis, including cell wall synthesis, energy metabolism, and protein synthesis. nih.govrsc.org The potent activity of these compounds against both drug-sensitive and drug-resistant strains of M. tuberculosis highlights their potential for future drug development. rsc.org

Structure-Based Drug Design and Ligand-Target Interaction Studies through Molecular Docking

Molecular docking studies have been instrumental in understanding the interactions between this compound derivatives and their biological targets, guiding the process of structure-based drug design. nih.govrsc.orgnih.govnih.govrsc.orgnih.govnih.gov

By computationally modeling the binding of these ligands to the active sites of enzymes and proteins, researchers can predict binding affinities and identify key interactions that contribute to inhibitory activity. For example, molecular docking of an active 3-amino-imidazo[1,2-a]pyridine derivative into the ATP-binding site of MtGS revealed a very good fit, confirming the target. nih.govrsc.org Similarly, docking studies of an antituberculosis lead compound in the active site of Mtb QcrB revealed crucial π-π interactions with specific amino acid residues. nih.gov

These computational insights allow for the rational design of new derivatives with improved potency and selectivity. By understanding the structure-activity relationships, chemists can make targeted modifications to the scaffold to enhance its interaction with the desired target while minimizing off-target effects. This iterative process of molecular modeling, synthesis, and biological evaluation is a powerful strategy for the development of novel and effective chemical probes and therapeutic agents based on the this compound scaffold.

Table of Inhibitory Activities of this compound Derivatives

Compound Class Target Enzyme/Protein Organism Inhibitory Concentration
3-Amino-imidazo[1,2-a]-pyridines Glutamine Synthetase (MtGS) Mycobacterium tuberculosis IC50 = 1.6 µM nih.govrsc.org
Imidazo[1,2-a]pyridines Ubiquinol Cytochrome C Reductase (QcrB) Mycobacterium tuberculosis MIC = 0.03-5 µM plos.orgnih.gov
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides Pantothenate Synthetase (PS) Mycobacterium tuberculosis IC50 = 1.90 µM nih.gov
Imidazo[1,2-a]pyridine Derivatives KRAS G12C Human Potent anticancer activity rsc.org
Substituted Imidazo[1,2-a]pyridines HIV-1 Reverse Transcriptase (RT) Human Immunodeficiency Virus 1 IC50 = 0.18 µM nih.gov

Table of Compound Names

Compound Name
This compound
2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
I-11
C18
Curcumin
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2- a ]pyridin-3-amine
N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine
Tenofovir
Etravirine
Zidovudine
Nevirapine
Imatinib
Nilotinib
Dasatinib
2-amino-3-methylimidazo[4,5-f]quinoline
2-Methylimidazo[1,2-a]pyridine
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone
MRK-107
2-Methyl-3-(methylamino)imidazo[1,2-a]pyridine
4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)-N-isopropylbenzimidamide Hydrochloride

Future Research Directions and Unexplored Avenues

Development of More Efficient, Sustainable, and Scalable Synthetic Strategies for N-methylimidazo[1,2-a]pyridin-3-amine

While various synthetic routes to imidazo[1,2-a]pyridine (B132010) derivatives exist, the development of more efficient, sustainable, and scalable methods for producing this compound remains a critical objective. nanomaterchem.com Current strategies often involve multi-step processes, which can be time-consuming and generate significant waste. acs.orgnih.gov Future research should focus on the development of one-pot reactions and the use of greener solvents and catalysts. nanomaterchem.comnih.govacs.org For instance, the use of microwave-assisted organic synthesis could offer a pathway to accelerated reaction times and improved yields. acs.org

Furthermore, the exploration of continuous flow processes, as demonstrated for other imidazo[1,2-a]pyridine syntheses, could provide a highly efficient and scalable method for the production of this compound. acs.org The development of catalytic systems that are robust, recyclable, and operate under mild conditions is also a key area for advancement. nanomaterchem.com Such innovations would not only make the synthesis more environmentally friendly but also more economically viable for large-scale production.

A comparative table of synthetic methodologies for related imidazo[1,2-a]pyridine derivatives is presented below, highlighting the potential for applying similar principles to the synthesis of this compound.

Synthetic Method Key Features Potential Advantages for this compound Synthesis
Groebke–Blackburn–Bienaymé three-component reactionRapid access to imidazo[1,2-a]-heterocycles. acs.orgnih.govHigh atom economy and convergence.
Catalyst-free annulation under microwave irradiationUtilizes green solvents and avoids the need for a catalyst. acs.orgReduced environmental impact and simplified purification.
NaIO4/TBHP-promoted (3 + 2) cycloadditionHigh functional group tolerance. researchgate.netVersatility in introducing various substituents.
Magnetic nanocatalyst-assisted one-pot reactionEnvironmentally friendly and easy catalyst separation. nanomaterchem.comEnhanced sustainability and process efficiency.

Advanced Mechanistic Elucidations through Synergistic Computational and Experimental Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is essential for rational drug design and the development of improved synthetic protocols. The synergistic use of computational and experimental approaches can provide invaluable insights into these mechanisms. nih.govresearchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies can be employed to investigate the electronic structure, reactivity, and photophysical properties of this compound and its derivatives. scirp.orgtandfonline.com Such computational studies can help to predict reaction pathways, identify key transition states, and rationalize observed regioselectivity in synthetic reactions. nih.gov

These computational predictions can then be validated through experimental studies, such as kinetic analysis, isotopic labeling experiments, and the characterization of reaction intermediates. The integration of computational and experimental data can provide a comprehensive picture of the reaction mechanism, enabling the fine-tuning of reaction conditions to improve efficiency and selectivity. researchgate.net Furthermore, molecular docking studies can elucidate the binding modes of this compound derivatives with their biological targets, guiding the design of more potent and selective compounds. nih.gov

Expansion of Chemical Space through Novel Derivatization of the this compound Core

The this compound core serves as a versatile scaffold for the generation of novel derivatives with diverse biological activities. rsc.org Future research should focus on the systematic exploration of the chemical space around this core through the introduction of a wide range of substituents at various positions of the imidazo[1,2-a]pyridine ring system.

Strategic derivatization can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile. nih.gov For example, the introduction of different aryl or heteroaryl groups at the 2-position of the imidazo[1,2-a]pyridine ring has been shown to significantly influence the biological activity of related compounds. acs.orgnih.gov Similarly, modifications to the N-methyl group on the 3-amino substituent could be explored to fine-tune the molecule's interactions with its biological targets.

The synthesis and evaluation of a library of novel this compound derivatives will be crucial for establishing comprehensive structure-activity relationships (SAR) and identifying compounds with enhanced potency and selectivity. tandfonline.com

Integration of Multi-Omics and Systems Biology Approaches in Compound Evaluation and Target Identification

To fully understand the biological effects of this compound and its derivatives, a shift towards a more holistic, systems-level approach is necessary. The integration of multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to compound treatment. acs.orgdntb.gov.ua

Chemical-genetic profiling in model organisms like Saccharomyces cerevisiae can be a powerful tool to identify the cellular pathways and molecular targets affected by these compounds. nih.govresearchgate.net For instance, such an approach has been used to reveal that closely related imidazo[1,2-a]pyridine and -pyrimidine compounds can have distinct mechanisms of action, with one targeting mitochondrial function and the other acting as a DNA poison. nih.gov

By combining multi-omics data with computational systems biology models, it may be possible to predict the on- and off-target effects of this compound derivatives, elucidate their mechanisms of action, and identify novel therapeutic applications. theses.cz This approach can also aid in the prioritization of lead compounds for further development based on their desired biological activity and potential for adverse effects.

Exploration of this compound in Emerging Fields of Chemical Biology Research

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for exploration in various emerging fields of chemical biology. nih.gov The imidazo[1,2-a]pyridine core is known to exhibit interesting photophysical properties, and its derivatives have been investigated as fluorescent probes and emitters. nih.gov Further research could explore the potential of this compound derivatives as novel imaging agents or sensors for specific biological analytes.

Moreover, the ability of the imidazo[1,2-a]pyridine scaffold to participate in a wide range of biological interactions suggests that this compound derivatives could be developed as chemical probes to study complex biological processes. tandfonline.com For example, they could be used to selectively modulate the activity of specific enzymes or protein-protein interactions, providing valuable tools for dissecting cellular signaling pathways. The development of photo-activatable or "caged" versions of these compounds could offer precise spatiotemporal control over their biological activity.

The diverse biological activities reported for the broader class of imidazo[1,2-a]pyridines, including their use as anticancer, antiviral, and anti-inflammatory agents, underscores the vast potential for this compound in drug discovery and chemical biology. researchgate.netnih.govbohrium.com

Q & A

Q. What are the common synthetic routes for preparing N-methylimidazo[1,2-a]pyridin-3-amine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé reaction) or condensation of α-bromoacetophenones with substituted anilines. Key factors include:
  • Catalyst choice : Montmorillonite under microwave conditions achieves 74% yield for N-benzyl derivatives, while β-cyclodextrin–SO3H offers recyclability and high yields (60–91%) .
  • Solvent and temperature : Microwave-assisted solvent-free reactions (140°C, 5 min) enhance efficiency compared to traditional reflux methods .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity compounds, as seen in COX-2 inhibitor synthesis .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of imidazo[1,2-a]pyridin-3-amine derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Aromatic protons (δ 6.0–8.5 ppm) and methyl groups (δ 2.2–2.4 ppm) help identify substituent positions. For example, tert-butyl groups show distinct singlet peaks at δ 1.2–1.4 ppm .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 280.4) validate molecular formulas. Discrepancies >5 ppm require re-evaluation of synthetic steps .
  • Challenges : Overlapping signals in crowded aromatic regions may necessitate 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. What strategies enhance COX-2 selectivity in imidazo[1,2-a]pyridin-3-amine derivatives, and how does steric hindrance at C-8 affect enzyme interaction?

  • Methodological Answer :
  • Substituent optimization : Para-substituted sulfonyl groups (e.g., SO2Me) on the phenyl ring increase COX-2 selectivity (SI = 42.3–508.6). Methyl or methoxy groups at C-8 reduce COX-1 binding due to steric clashes in the enzyme's hydrophobic channel .
  • In vitro assays : Use human recombinant COX-1/COX-2 enzymes to measure IC50 values. Compound 5n (COX-2 IC50 = 0.07 µM) demonstrates the impact of C-8 methyl groups on selectivity .
  • Molecular docking : Simulate ligand-enzyme interactions to identify steric clashes. For example, fluorine at C-8 reduces selectivity due to unfavorable van der Waals interactions .

Q. How can conflicting data on substituent effects in COX inhibition be resolved through systematic SAR studies?

  • Methodological Answer :
  • Controlled SAR panels : Synthesize derivatives with incremental substituent changes (e.g., -F, -Cl, -CH3 at C-8) and compare IC50 values. Fluorine at C-8 paradoxically lowers selectivity despite its small size, suggesting electronic effects dominate over steric factors .
  • Data normalization : Express inhibition as % activity relative to controls to account for batch variability. Use ANOVA to identify statistically significant trends .
  • Cross-validation : Validate in vitro findings with in vivo analgesic models (e.g., carrageenan-induced paw edema) to confirm therapeutic relevance .

Q. What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory mechanisms of imidazo[1,2-a]pyridin-3-amine derivatives?

  • Methodological Answer :
  • In vitro : LPS-stimulated RAW264.7 macrophages to measure NO production (iNOS inhibition) and TNF-α/IL-6 levels (NF-κB suppression). Compound MIA reduces NO by 70% at 10 µM .
  • In vivo : Murine models of colitis or arthritis to assess dose-dependent suppression of edema. Histopathology and Western blotting (e.g., STAT3, p65-NF-κB) confirm target modulation .
  • Mechanistic studies : siRNA knockdown of STAT3 or IκBα validates pathway-specific effects .

Q. How do different catalysts (e.g., β-cyclodextrin–SO3H vs. montmorillonite) impact the efficiency of three-component reactions for imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer :
  • Catalyst performance : β-cyclodextrin–SO3H provides 85–92% yield in 20–30 min and is reusable for 4 cycles without significant loss . Montmorillonite under microwave conditions achieves 74% yield but requires higher temperatures (140°C) .
  • By-product analysis : TLC monitoring identifies intermediates (e.g., Schiff bases), while GC-MS detects side products like unreacted aldehydes .
  • Green chemistry metrics : Compare E-factors; β-cyclodextrin–SO3H reduces waste due to aqueous workup .

Q. What computational methods support the design of imidazo[1,2-a]pyridin-3-amine derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to calculate bioavailability scores (e.g., Abbott score >0.5) and rule out PAINS alerts .
  • Molecular dynamics : Simulate blood-brain barrier penetration using logP values (optimal range: 2–3). Derivatives with trifluoromethyl groups show enhanced CNS uptake .
  • Docking studies : Glide or AutoDock Vina predicts binding modes to targets like Menin (PDB: 6S2K). Hydrogen bonds with Lysine residues correlate with inhibitory potency .

Q. How can X-ray crystallography and molecular docking elucidate the binding interactions between imidazo[1,2-a]pyridin-3-amine derivatives and biological targets like Menin?

  • Methodological Answer :
  • Crystallography : Co-crystallize derivatives with Menin (e.g., PDB 6S2K) to resolve binding poses. Refinement with REFMAC ensures <0.2 Å RMSD for ligand atoms .
  • Docking protocols : Generate ligand conformers with OMEGA and dock using induced-fit methods. Validate poses with MM-GBSA binding energy calculations .
  • Mutagenesis : Replace key residues (e.g., Lys111) to confirm hydrogen bonding or π-stacking interactions observed in silico .

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